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molecular formula C19H23NO3 B5730812 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

Cat. No. B5730812
M. Wt: 313.4 g/mol
InChI Key: HXKPBTLIIXTNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762321B2

Procedure details

A mixture of 5.00 g (33.3 mmol) of (4-methylphenyl)acetic acid, 5.94 g (49.9 mmol) of thionyl chloride, 0.12 g (1.6 mmol) of N,N-dimethylformamide and 20 ml of toluene was stirred at 100° C. for 1 hour, cooled and concentrated under reduced pressure. The residue was added to a mixture of 6.34 g (35.0 mmol) 2-(3,4-dimethoxyphenyl)ethylamine, 8.6 g (67 mmol) of diisopropylethylamine and 25 ml of toluene at 0° C. and kept at 0° C. for 30 minutes and at room temperature for 6 hours. Water and ethyl acetate were added to the reaction mixture and precipitated solid was collected with filtration. The obtained solid was dried to give 5.76 g of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH2:26][CH2:27][NH2:28])[CH:21]=[CH:22][C:23]=1[O:24][CH3:25].C(N(C(C)C)CC)(C)C>CN(C)C=O.C(OCC)(=O)C.O.C1(C)C=CC=CC=1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH2:26][CH2:27][NH:28][C:9](=[O:11])[CH2:8][C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CC(=O)O
Name
Quantity
5.94 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.12 g
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.34 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
kept at 0° C. for 30 minutes and at room temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
precipitated solid
FILTRATION
Type
FILTRATION
Details
was collected with filtration
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCNC(CC1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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